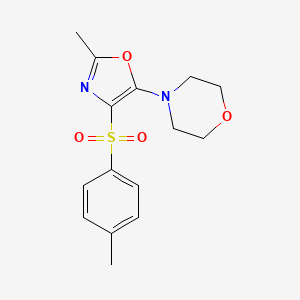

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine

Description

Properties

IUPAC Name |

4-[2-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-3-5-13(6-4-11)22(18,19)14-15(21-12(2)16-14)17-7-9-20-10-8-17/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXNWHFQUJHJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-tosyloxazol-5-yl)morpholine typically involves the reaction of 2-methyl-4-tosyloxazole with morpholine under specific conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, amino alcohols and α-haloacid chlorides can be used as starting materials, followed by cyclization and reduction to form the desired morpholine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Transition metal catalysis and stereoselective synthesis are often employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the morpholine ring.

Scientific Research Applications

4-(2-Methyl-4-tosyloxazol-5-yl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic properties, particularly in the development of antifungal and antibacterial agents.

Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-tosyloxazol-5-yl)morpholine involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit fungal enzymes, disrupting sterol synthesis pathways and leading to the accumulation of toxic intermediates in the fungal cell membrane .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Core: Replacing oxazole in the target compound with thiazole (as in VPC-14228) or triazole (as in and ) alters electronic properties.

- Substituent Effects : The tosyl group introduces significant steric hindrance and electron-withdrawing effects compared to phenyl (VPC-14228) or bromoimidazole (VPC-14449), which may influence binding affinity in biological targets .

Physicochemical Properties

While experimental data for the target compound are unavailable, comparisons with analogs allow inferences:

- The tosyl group likely reduces aqueous solubility compared to VPC-14228 but enhances stability against metabolic degradation due to its electron-withdrawing nature .

- Compound 4 () exhibits non-planarity due to perpendicular fluorophenyl groups, whereas the target compound’s planarity depends on torsional flexibility of the oxazole-morpholine linkage .

Q & A

Q. How can the crystal structure of 4-(2-Methyl-4-tosyloxazol-5-yl)morpholine be determined using X-ray crystallography?

- Methodological Answer : Use the SHELX software suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to process diffraction data. Key steps include:

- Data integration and scaling with programs like SAINT or HKL-3000.

- Phase determination via direct methods (SHELXS) or experimental phasing (SHELXC/D/E).

- Refinement with SHELXL, incorporating hydrogen atom positions using riding models and validating geometry with tools like PLATON .

- Cross-validate results with spectroscopic data (e.g., NMR, IR) to resolve ambiguities in electron density maps.

Q. What spectroscopic techniques are suitable for characterizing the vibrational modes of this compound?

- Methodological Answer : Combine Raman and IR spectroscopy to assign vibrational modes:

- Compare experimental spectra (e.g., 2980–3145 cm⁻¹ for C-H stretching) with ab initio calculations (e.g., using Gaussian or ORCA).

- Analyze pressure-dependent Raman shifts (0–3.5 GPa) to detect phase transitions, noting peak splitting/merging (e.g., modes at 1175 cm⁻¹ splitting into 1170/1177 cm⁻¹ at 1.7 GPa) .

- Use Multiwfn for visualizing electron localization function (ELF) to correlate electronic structure with vibrational behavior .

Q. How should researchers handle safety and stability concerns for this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.

- Handling : Use PPE (nitrile gloves, EN 166-certified goggles, lab coat) and fume hoods to avoid inhalation or skin contact .

- Decontamination : Collect spills with non-sparking tools, dispose via licensed chemical waste services, and avoid aqueous washdown to prevent environmental release .

Advanced Research Questions

Q. How can computational chemistry tools resolve contradictions in experimental data for this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311++G**) to model electronic transitions and compare with UV-Vis spectra.

- Use Multiwfn for topology analysis of electron density (AIM theory) to validate bond critical points and Laplacian values, resolving ambiguities in crystallographic data .

- Cross-reference pressure-dependent Raman data (e.g., discontinuities at 0.7, 1.7, and 2.5 GPa) with molecular dynamics simulations to identify conformational changes .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

- Methodological Answer :

- Stepwise Functionalization : Adapt protocols from related morpholine derivatives (e.g., Suzuki coupling for aryl substitutions or tosylation at the oxazole 4-position) .

- Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediates and optimize reaction time/temperature.

- Purification : Employ flash chromatography (hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) to isolate high-purity products.

Q. How do intermolecular interactions influence the solid-state behavior of this compound under high pressure?

- Methodological Answer :

- Analyze high-pressure single-crystal XRD data to map C−H···O hydrogen bonds and van der Waals interactions, which dominate lattice stability up to ~2.5 GPa .

- Compare with dielectric spectroscopy to correlate structural phase transitions (e.g., conformational changes in the morpholine ring) with dielectric constant anomalies.

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., % H-bonding vs. π-stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.